Cas no 2060056-89-3 (8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one)

8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one 化学的及び物理的性質
名前と識別子
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- 6-Azaspiro[3.4]octan-5-one, 8-(2-nitrophenyl)-
- 8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one
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- MDL: MFCD30487314
- インチ: 1S/C13H14N2O3/c16-12-13(6-3-7-13)10(8-14-12)9-4-1-2-5-11(9)15(17)18/h1-2,4-5,10H,3,6-8H2,(H,14,16)
- InChIKey: IFQVFNAPBVHULI-UHFFFAOYSA-N
- SMILES: C1C2(C(C3=CC=CC=C3[N+]([O-])=O)CNC2=O)CC1
8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329434-0.25g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 0.25g |
$1078.0 | 2023-09-04 | ||
Enamine | EN300-329434-0.5g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 0.5g |
$1124.0 | 2023-09-04 | ||
Enamine | EN300-329434-1g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 1g |
$1172.0 | 2023-09-04 | ||
Enamine | EN300-329434-10g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 10g |
$5037.0 | 2023-09-04 | ||
Enamine | EN300-329434-5.0g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 5.0g |
$3396.0 | 2023-02-23 | ||
Enamine | EN300-329434-10.0g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 10.0g |
$5037.0 | 2023-02-23 | ||
Enamine | EN300-329434-1.0g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-329434-2.5g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 2.5g |
$2295.0 | 2023-09-04 | ||
Enamine | EN300-329434-5g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 5g |
$3396.0 | 2023-09-04 | ||
Enamine | EN300-329434-0.05g |
8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
2060056-89-3 | 0.05g |
$983.0 | 2023-09-04 |
8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
8-(2-nitrophenyl)-6-azaspiro3.4octan-5-oneに関する追加情報
Research Briefing on 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one (CAS: 2060056-89-3): Recent Advances and Applications
The compound 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one (CAS: 2060056-89-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing aims to provide a comprehensive overview of the latest research developments related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the spirocyclic structure of 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one as a promising scaffold for the development of novel bioactive molecules. The presence of the nitro group and the spirocyclic core offers opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological contexts. Researchers have successfully synthesized this compound using innovative catalytic methods, such as palladium-catalyzed cross-coupling reactions, which have improved yields and scalability.
In terms of biological activity, preliminary investigations suggest that 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a lead compound for targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound's ability to selectively modulate COX-2 activity without affecting COX-1 highlights its promise as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further research has explored the compound's utility in central nervous system (CNS) disorders. A recent preprint on bioRxiv reported that derivatives of 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one showed affinity for sigma-1 receptors, which are implicated in neuroprotection and cognitive function. These findings open new avenues for developing therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one. Issues such as low oral bioavailability and metabolic instability have been noted in preclinical studies. However, recent advances in prodrug strategies and formulation technologies, such as nanoparticle encapsulation, are being investigated to address these limitations.
In conclusion, 8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one represents a versatile and pharmacologically interesting scaffold with potential applications in inflammation and CNS disorders. Ongoing research efforts are focused on refining its chemical properties and expanding its therapeutic potential. Future studies should prioritize in vivo efficacy and safety evaluations to translate these findings into clinical applications.
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